molecular formula C20H22N2O2 B5862449 N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BUTANAMIDE

N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BUTANAMIDE

Cat. No.: B5862449
M. Wt: 322.4 g/mol
InChI Key: MFUVWXKOECUXRI-UHFFFAOYSA-N
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Description

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of tetrahydroquinolines Tetrahydroquinolines are known for their diverse pharmacological properties and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide typically involves the following steps:

    Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using hydrogenation methods. Common reagents include palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Acylation Reaction: The tetrahydroquinoline core is then acylated with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]bromide.

    Amidation Reaction: The intermediate is further reacted with butanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) to yield tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted amides or alcohol derivatives

Scientific Research Applications

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the prevention of oxidative damage in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom within the ring.

    Quinoline: Lacks the hydrogenated ring structure present in tetrahydroquinolines.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

Uniqueness

N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]butanamide is unique due to its specific substitution pattern and the presence of both the tetrahydroquinoline core and the butanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-12-10-16(11-13-17)20(24)22-14-5-8-15-7-3-4-9-18(15)22/h3-4,7,9-13H,2,5-6,8,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUVWXKOECUXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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